REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][O:5][C:6]=1[C:7]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][N:8]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[Cl:27]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[Cl:27][C:4]1[O:5][C:6]([C:7]2[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:14])[F:15])=[CH:9][N:8]=2)=[C:2]([CH3:1])[N:3]=1 |f:1.2|
|
Name
|
solution
|
Quantity
|
3.37 g
|
Type
|
reactant
|
Smiles
|
CC=1N=COC1C1=NC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16.3 mL
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
was washed with water and brine
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in minimal toluene
|
Type
|
WASH
|
Details
|
place on silica gel (Analogix® 25×115 column) and eluted with 2 column lengths of hexanes
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1OC(=C(N1)C)C1=NC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |